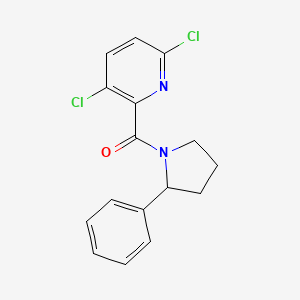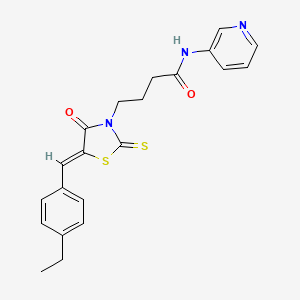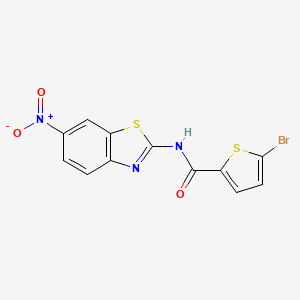![molecular formula C16H16N2O B2961828 4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one CAS No. 2378506-56-8](/img/structure/B2961828.png)
4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one” is likely a quinoxaline derivative. Quinoxalines are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, mass spectrometry, and X-ray crystallography . Unfortunately, the specific molecular structure analysis for this compound is not available.Chemical Reactions Analysis
The chemical reactions involving quinoxaline derivatives can vary widely depending on the specific substituents present on the quinoxaline ring . The specific chemical reactions for this compound are not available.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and stability .科学的研究の応用
Synthetic Phenolic Antioxidants in Environmental Studies
Synthetic phenolic antioxidants (SPAs) like "4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one" have garnered attention for their presence in various environmental matrices such as indoor dust, outdoor air particulates, and water bodies. Research has shown their detection in human samples, pointing towards their widespread exposure and potential health risks. SPAs, due to their antioxidant properties, are crucial in studying environmental pollution, human exposure, and toxicity. Their ability to prevent oxidative stress in biological systems makes them important in environmental health research. Studies suggest that some SPAs could pose hepatic toxicity and endocrine-disrupting effects, emphasizing the need for further research into their environmental behavior and toxicological impact (Runzeng Liu & S. Mabury, 2020).
Chlorogenic Acid: A Pharmacological Review
Chlorogenic Acid (CGA), a phenolic compound, has been studied for its various therapeutic roles, similar to "this compound." CGA's antioxidant, antibacterial, hepatoprotective, and cardioprotective activities highlight the broad potential of phenolic compounds in pharmacology. The comprehensive review of CGA's biological and pharmacological effects underscores the significance of researching phenolic compounds for their multifaceted applications in treating diseases such as diabetes, obesity, and cardiovascular diseases (M. Naveed et al., 2018).
Advanced Oxidation Processes in Environmental Remediation
The study of advanced oxidation processes (AOPs) for environmental remediation, including the degradation of compounds similar to "this compound," provides insight into effective methods for treating water contaminated with recalcitrant compounds. Research on the degradation pathways, by-products, and biotoxicity of these processes is essential for understanding how to mitigate environmental pollution and protect ecosystem health. This highlights the importance of developing novel, efficient, and less toxic compounds for environmental applications (Mohammad Qutob et al., 2022).
Fluorescent Chemosensors Based on Phenolic Compounds
Research on phenolic compounds such as "this compound" has extended into the development of fluorescent chemosensors. These chemosensors, based on phenolic structures, demonstrate high selectivity and sensitivity for detecting various analytes, including metal ions and neutral molecules. This area of study underscores the versatility of phenolic compounds in analytical chemistry, offering potential applications in environmental monitoring, biomedical diagnostics, and material science (P. Roy, 2021).
Therapeutic Patents and Tetrahydroisoquinolines
The exploration of therapeutic activities of tetrahydroisoquinoline derivatives, akin to the structure of "this compound," reveals the scope of these compounds in drug discovery. Their applications span cancer treatment, malaria therapy, and central nervous system disorders, showcasing the potential of phenolic and quinoline derivatives in developing novel therapeutic agents. The acknowledgment of these compounds in patents underlines their value in pharmaceutical research and their promising future in medicine (I. Singh & P. Shah, 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[(3-methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-5-4-6-13(9-12)10-18-11-16(19)17-14-7-2-3-8-15(14)18/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCOKAOLGSYXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2961745.png)


![N-(2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2961754.png)

![Ethyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2961759.png)
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2961760.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2961761.png)

![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-N,N-dimethylaniline](/img/structure/B2961764.png)
![N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961765.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2961766.png)

